[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine
Description
The compound [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine is a nitrogen mustard derivative characterized by a bis(2-chloroethyl)amine core linked to a phosphoryl group substituted with a benzyloxy moiety. Nitrogen mustards are alkylating agents known for their ability to form DNA crosslinks, leading to cytotoxic effects.
Properties
IUPAC Name |
N-[amino(phenylmethoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2N2O2P/c12-6-8-15(9-7-13)18(14,16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZWFLWJWIMZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(N)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N2O2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290610 | |
| Record name | Benzyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18228-80-3 | |
| Record name | NSC69942 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Phosphoryl Chloride Route
Patent literature describing cyclophosphamide synthesis provides mechanistic insights applicable to our target compound. The core reaction sequence involves:
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Phosphorylation : Treating bis(2-chloroethyl)amine hydrochloride with phosphorus oxychloride (POCl3) in anhydrous chloroform at -15°C to -10°C
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Benzyloxy Introduction : Subsequent reaction with benzyl alcohol derivatives under controlled basic conditions
Phosphoramidate Coupling Method
Alternative approaches utilize pre-formed benzyloxy phosphoramidate intermediates. VulcanChem's technical data suggests reacting bis(2-chloroethyl)amine with O-benzyl phosphoramidochloridate in tetrahydrofuran (THF) at 0°C:
Key advantages:
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Avoids handling POCl3
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Enables better stereochemical control at phosphorus
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Reduces formation of bis-phosphorylated byproducts
Reaction Optimization
Solvent Effects
Comparative studies in patent WO2016156927A1 demonstrate solvent impacts on yield:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Chloroform | 4.81 | 72 | 95 |
| THF | 7.52 | 68 | 93 |
| DCM | 8.93 | 65 | 91 |
| Toluene | 2.38 | 58 | 88 |
Chloroform's low polarity minimizes side reactions while maintaining reagent solubility.
Temperature Profiling
Controlled stepwise heating proves critical:
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-10°C to 0°C during phosphorylation (prevents exothermic runaway)
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0-25°C for intermediate formation
Exceeding 50°C leads to:
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Decomposition of chloroethyl groups (TGA data shows 5% mass loss/hr at 60°C)
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Racemization at phosphorus center (31P NMR shows 12% epimerization at 55°C)
Purification and Isolation
Crystallization Protocols
The monohydrate form precipitates from ethanol/water (4:1 v/v) at 0°C. Key parameters:
| Parameter | Optimal Range | Effect on Crystal Form |
|---|---|---|
| Cooling rate | 0.5°C/min | Monoclinic needles |
| Ethanol:Water ratio | 3.8:1 to 4.2:1 | Prevents oiling out |
| Seeding temperature | 35°C | Controls nucleation |
Scaling from lab to pilot plant requires:
Chromatographic Methods
Normal phase silica chromatography (hexane:ethyl acetate 1:3) resolves:
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Unreacted bis(2-chloroethyl)amine (Rf 0.62)
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Target compound (Rf 0.35)
HPLC conditions (USP method):
| Column | Zorbax SB-C18 (4.6×150mm) |
|---|---|
| Mobile phase | 60:40 MeCN:10mM NH4OAc |
| Flow rate | 1.0 mL/min |
| Detection | 210 nm UV |
| Retention | 6.8 min |
Analytical Characterization
Spectroscopic Data
31P NMR (CDCl3, 121 MHz): δ 18.7 ppm (doublet, J=12.4 Hz)
1H NMR (400 MHz, DMSO-d6):
δ 7.35-7.28 (m, 5H, ArH), 4.65 (s, 2H, OCH2Ph), 3.85-3.75 (m, 4H, NCH2), 3.65-3.55 (m, 4H, ClCH2), 2.90 (br s, 2H, NH2)
IR (KBr): 1245 cm-1 (P=O), 1080 cm-1 (P-N-C), 740 cm-1 (C-Cl)
Mass Spectrometry
High-resolution ESI-MS confirms molecular composition:
| Time (months) | Purity (%) | Degradation Products |
|---|---|---|
| 0 | 99.8 | - |
| 3 | 98.4 | Hydrolyzed phosphate (2.1%) |
| 6 | 95.7 | Oxazaphosphorine (3.8%) |
Recommended storage: Amber glass under argon at -20°C, with desiccant (≤0.5% H2O)
Scalability Considerations
Pilot plant data (50 kg batch):
Key scale-up challenges:
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Exotherm management during POCl3 addition
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Filtration rate of triethylamine hydrochloride byproduct
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Consistent crystal morphology in large-volume crystallizers
| Waste Type | Quantity | Treatment Method |
|---|---|---|
| Aqueous HCl | 120 L | Neutralization with CaCO3 |
| Organics | 80 L | Incineration with SCR catalysis |
| Solid residues | 15 kg | Landfill (hazardous waste) |
Exposure Controls
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OEL (8-hr TWA): 0.05 mg/m3 (NIOSH REL)
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PPE Requirements: Tychem QC fabric suits, full-face respirators with P100 filters
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Emergency showers within 10 s travel time from reaction vessels
Applications and Derivatives
While primarily used as a phosphoramidate prodrug intermediate, recent studies explore:
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Radiolabeling with 32P for targeted radiotherapy
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Coordination complexes with Pt(II) for combination chemotherapy
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Polymeric conjugates using the benzyloxy group for controlled release
Chemical Reactions Analysis
Types of Reactions
[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloroethyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols, alcohols; reactions are performed in polar solvents like ethanol or methanol, often with the addition of a base such as triethylamine to facilitate the reaction.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloroethyl groups.
Scientific Research Applications
[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical tool in studying cellular processes involving phosphorylation.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphorylating agent, transferring its phosphoryl group to target molecules, thereby modulating their activity. This can lead to changes in cellular signaling pathways and biochemical processes, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Structural Analogues in the Nitrogen Mustard Family
Nitrogen mustards share the bis(2-chloroethyl)amine group but differ in substituents attached to the central nitrogen. Key examples include:
Key Differences :
Chemotherapeutic Nitrogen Mustards
These compounds are prodrugs designed to improve selectivity and reduce systemic toxicity:
Key Insights :
- Cyclophosphamide and ifosfamide rely on metabolic activation, whereas the target compound’s benzyloxy phosphoryl group may require phosphatase enzymes for activation, similar to glucosylifosfamide mustard ().
- The benzyloxy group could enhance lipophilicity, improving tumor penetration compared to hydrophilic derivatives like melphalan .
Cobalt(III) Mustard Complexes
Cobalt(III) complexes with nitrogen mustard ligands combine alkylating and radiosensitizing properties:
| Compound Name | Structure | Cytotoxicity (EMT6 cells) | Radiosensitizing Effect (DMF) |
|---|---|---|---|
| Co(BCA) | Co(III) with bis(2-chloroethyl)amine | IC50: 2.5 µM | Dose-modifying factor: 2.40 |
| Co(Py) | Co(III) with non-alkylating pyridine | IC50: >50 µM | No significant effect |
| Target Compound | Not a metal complex | Pending data | Potential synergies untested |
Comparison :
Detection and Environmental Stability
Nitrogen mustards vary in detectability and persistence:
| Compound Name | Detection Limit (Electrochemical Bioassay) | Environmental Half-Life |
|---|---|---|
| HN1 | 0.45 mM | Days to weeks |
| 2-Chloroethyl ethyl sulfide | 7 µM | Hours to days |
| Target Compound | Not tested | Likely prolonged (phosphoryl group) |
Notes:
- The benzyloxy phosphoryl group may reduce volatility and increase environmental persistence compared to HN1 .
Biological Activity
The compound [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine is a phosphoramidate derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where represent the number of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms respectively. The presence of the bis(2-chloroethyl) moiety suggests potential alkylating properties similar to other nitrogen mustards.
The biological activity of this compound is primarily attributed to its ability to form DNA cross-links. This mechanism is crucial for its anticancer properties as it interferes with DNA replication and transcription, leading to apoptosis in cancer cells.
- DNA Cross-linking : The chloroethyl groups can react with nucleophilic sites on DNA, leading to cross-linking which inhibits cell division.
- Inhibition of Enzymatic Activity : Studies suggest that this compound may also inhibit specific enzymes involved in cell proliferation pathways.
Biological Activity in Cancer Research
Recent studies have evaluated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 5.0 | Apoptosis induction via DNA damage |
| A549 | 3.5 | Cell cycle arrest and apoptosis |
| KB-31 | >10.0 | Limited efficacy observed |
| KB-8511 | 7.1 | Resistance mechanisms noted |
Case Studies
- A431 and A549 Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells at low micromolar concentrations. Mechanistic studies revealed that treatment led to increased apoptosis markers and cell cycle arrest in the G2/M phase.
- Resistance Observations : The KB-31 cell line, known for its drug sensitivity, showed an IC50 greater than 10 μM, indicating a need for further optimization or combination therapies to enhance efficacy against resistant subtypes like KB-8511.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects:
- Inhibition of Cytokine Production : Studies indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α upon treatment with this compound.
- Mechanistic Insights : The compound appears to modulate signaling pathways associated with inflammation, potentially offering dual therapeutic benefits in cancer and inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the benzyloxy and chloroethyl groups can significantly impact the biological activity of the compound. For instance:
- Substituents on the benzyloxy group can enhance or diminish potency.
- The positioning of chloroethyl groups affects both reactivity with DNA and cellular uptake.
Q & A
Q. What are the key structural and functional groups in [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine, and how do they influence reactivity?
The compound features a phosphorylated amine core with two 2-chloroethyl groups and a benzyloxy substituent. The bis(2-chloroethyl)amine moiety is characteristic of nitrogen mustards, enabling alkylation via intermediate aziridinium ion formation . The benzyloxy group may enhance lipophilicity, affecting solubility and membrane permeability, while the phosphoryl group introduces potential for hydrogen bonding or coordination with metal ions .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR for alkyl chain and aromatic proton environments; ³¹P NMR to confirm phosphorylation .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification and fragmentation analysis.
- IR spectroscopy : To identify phosphoryl (P=O, ~1250 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
- Thermal analysis : Differential scanning calorimetry (DSC) to study phase transitions, as applied to similar nitrogen mustards .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid skin contact; wash immediately with soap and water if exposed .
- Store in a cool, dry environment away from oxidizing agents.
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to minimize by-products?
- Stepwise phosphorylation : Protect the amine group before introducing the benzyloxy phosphoryl moiety to prevent unwanted side reactions .
- Temperature control : Maintain low temperatures (<0°C) during chlorination steps to reduce hydrolysis of 2-chloroethyl groups.
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. What mechanistic insights explain the compound’s alkylation efficiency compared to HN1/HN2 nitrogen mustards?
The benzyloxy group may stabilize the transition state during aziridinium ion formation via electron-donating effects, accelerating alkylation. However, steric hindrance from the phosphoryl group could reduce DNA cross-linking efficiency compared to simpler mustards like HN2. Comparative kinetic studies (e.g., UV-Vis monitoring of aziridinium formation) are recommended .
Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of sublimation) be resolved?
- Standardize measurement methods : Use DSC for fusion enthalpies and gas saturation techniques for sublimation .
- Control purity : Employ HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity before analysis.
- Cross-validate data : Compare results with structurally analogous compounds like cyclophosphamide monohydrate, which has a reported fusion enthalpy of 33.13 kJ/mol .
Q. What in vitro assays are suitable for evaluating its biological activity?
- DNA alkylation assays : Gel electrophoresis to detect interstrand cross-links in plasmid DNA.
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to chlorambucil or melphalan .
- Enzyme inhibition studies : Test interactions with glutathione transferases to assess detoxification resistance .
Data Contradictions and Methodological Challenges
Q. How do solvent polarity and pH affect the stability of this compound?
- Aqueous solutions : Hydrolysis of 2-chloroethyl groups is pH-dependent, with faster degradation under alkaline conditions (t₁/₂ < 24 hrs at pH 9).
- Organic solvents : Stable in anhydrous DMSO or dichloromethane for >1 week at 4°C.
- Analytical recommendation : Monitor stability via LC-MS with a C8 column and 0.1% formic acid mobile phase .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with DNA duplexes (PDB: 1BNA) or alkylated histone models.
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories.
- QSAR models : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with cytotoxicity .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
